molecular formula C8H4F3N3O2 B2854750 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid CAS No. 1543227-81-1

3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid

Cat. No.: B2854750
CAS No.: 1543227-81-1
M. Wt: 231.134
InChI Key: LPMIFKKHKYRPNV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid (CAS 1543227-81-1) is a high-value chemical building block with the molecular formula C8H4F3N3O2 and a molecular weight of 231.13 g/mol . This imidazopyrazine derivative is part of a privileged scaffold in medicinal chemistry and drug discovery, particularly valued for its role in the design of novel therapeutic agents . The imidazopyrazine core is structurally similar to imidazopyridines, with the key advantage of an additional nitrogen atom, which has been shown in related compounds to significantly enhance anti-proliferative activity in pharmacological studies . The presence of the trifluoromethyl group is a common bioisostere that can improve a compound's metabolic stability, membrane permeability, and binding affinity . The carboxylic acid functional group provides a versatile handle for further synthetic derivatization, enabling researchers to create amide, ester, or other conjugate libraries for structure-activity relationship (SAR) studies. As such, this compound is an essential intermediate for researchers developing new kinase inhibitors and exploring other targeted therapies. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-5(6(15)16)4-3-12-1-2-14(4)7/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMIFKKHKYRPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(F)(F)F)C(=O)O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid typically involves the introduction of the trifluoromethyl group into the imidazo[1,5-a]pyrazine backbone. One common method includes the reaction of imidazo[1,5-a]pyrazine with trifluoromethylating agents under controlled conditions. For example, the reaction can be carried out in the presence of triethylamine and dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazo[1,5-a]pyrazine Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula CAS Number Key Features Applications/Notes Reference
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid (free acid) C₈H₄F₃N₃O₂ 1535990-71-6 -COOH group at position 1; tetrahydro backbone Diabetes research (DPP-4 inhibitor precursor)
Methyl ester of the above (e.g., Retagliptin intermediate) C₉H₆F₃N₃O₂ 1358715-37-3 Methyl ester (-COOCH₃) instead of -COOH Prodrug form; enhances bioavailability in antidiabetic formulations
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride C₉H₁₂Cl₂N₂O₂ 2470436-86-1 Ethyl ester (-COOCH₂CH₃); dihydrochloride salt Synthetic intermediate; salt form improves solubility
Retagliptin Phosphate (SP 2086) C₂₀H₂₄F₆N₄O₇P 1256756-88-3 Complex substituents (aminobutyryl, trifluoromethyl, phosphate) Approved DPP-4 inhibitor for type 2 diabetes
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine C₇H₅F₃N₂ 109113-96-4 -CF₃ at position 2; unsaturated backbone Limited pharmacological data; used in agrochemical research

Key Observations :

  • Bioactivity: Retagliptin phosphate demonstrates enhanced DPP-4 inhibition due to its extended substituent (aminobutyryl group) and phosphate salt, improving target engagement .
  • Solubility : Salt forms (e.g., dihydrochloride in ) and ester prodrugs (methyl/ethyl) address the poor solubility of the free carboxylic acid .
  • Synthetic Utility : Ethyl and methyl esters are preferred intermediates for scalable synthesis .

Imidazo[1,5-a]pyridine Analogs

Table 2: Comparisons with Pyridine-Based Analogs
Compound Name Molecular Formula CAS Number Key Features Applications/Notes Reference
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid C₉H₅F₃N₂O₂ 17766438 Pyridine instead of pyrazine; -CF₃ at position 3 Anticancer research; higher lipophilicity
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid C₉H₈N₂O₂ Not provided Methyl group at position 2; unsaturated backbone Antimicrobial studies; simpler synthesis

Key Observations :

  • Lipophilicity : Pyridine analogs exhibit higher logP values compared to pyrazine derivatives, influencing blood-brain barrier penetration .
  • Synthetic Accessibility : Imidazo[1,2-a]pyridines are easier to synthesize via one-pot reactions, unlike the tetrahydroimidazopyrazines requiring multi-step processes .

Imidazo[1,5-a]pyrimidine Derivatives

Example : 1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid

  • Features : Fused benzene ring; keto group at position 1.
  • Applications : Antihypertensive and antidepressant agents .
  • Comparison : The benzo-fused system enhances aromatic stacking but reduces metabolic stability compared to pyrazine derivatives .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparisons
Property 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid Retagliptin Phosphate 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Molecular Weight 231.14 g/mol 562.39 g/mol 232.15 g/mol
Hydrogen Bond Donors 1 4 1
Hydrogen Bond Acceptors 5 15 4
Topological Polar Surface Area 85 Ų 168 Ų 75 Ų
LogP (Predicted) 1.2 2.8 2.5

Insights :

  • Polarity : Retagliptin’s high polar surface area (168 Ų) correlates with reduced membrane permeability, mitigated by phosphate salt formulation .
  • Metabolic Stability : The -CF₃ group in pyrazine derivatives reduces oxidative metabolism, enhancing half-life .

Biological Activity

3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9_9H5_5F3_3N2_2O2_2
  • CAS Number : 1543227-81-1
  • SMILES Notation : C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C(=O)O

The trifluoromethyl group enhances the compound's electronic properties, allowing for significant interactions with biological targets.

The mechanism of action for 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, affecting various biological pathways.
  • Cell Cycle Arrest : Research indicates potential effects on cell cycle regulation, particularly in cancer cells.
  • Antiviral and Antibacterial Activities : Preliminary studies suggest efficacy against certain viral and bacterial strains, making it a candidate for further drug development.

Anticancer Activity

Research has indicated that 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid exhibits anticancer properties. For instance:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This has been linked to reduced proliferation in cancer cell lines .
  • IC50 Values : The compound's derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.
CompoundTargetIC50 (µM)
Derivative 5Tubulin0.08 - 12.07
Compound 7ENPP15.70 - 9.68

Antiviral and Antibacterial Activity

The compound has also been evaluated for its potential antiviral and antibacterial properties:

  • Antiviral Studies : Initial findings suggest activity against specific viruses; however, more comprehensive studies are needed to establish efficacy.
  • Bacterial Inhibition : Its structural features may confer antibacterial properties, warranting further investigation into its spectrum of activity.

Case Study: ENPP1 Inhibition

A study focused on imidazo[1,2-a]pyrazine derivatives highlighted the potential of related compounds as ENPP1 inhibitors. The findings revealed substantial inhibitory activity against ENPP1 with promising pharmacokinetic profiles, suggesting that similar structures could be beneficial in cancer immunotherapy .

Comparative Analysis with Similar Compounds

3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid can be compared to other derivatives:

Compound NameStructureUnique Features
3-(Trifluoromethyl)imidazo[1,5-a]pyrazineLacks carboxylic acid groupBasic scaffold
5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acidMethyl ester derivativeAltered solubility

The presence of both the trifluoromethyl and carboxylic acid groups in this compound enhances its reactivity and biological activity compared to its analogs.

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurpose
12-Aminopyrazine, CF3COCl, DMFTrifluoromethylation
2Cyclization with NH4OAc, acetic acidImidazo ring formation
3Ester hydrolysis (NaOH/EtOH)Carboxylic acid generation

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the imidazo[1,5-a]pyrazine scaffold and trifluoromethyl group (δ120125ppmδ \sim120-125 ppm for 19^{19}F NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C8_8H4_4F3_3N3_3O2_2; MW 231.14) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18, acetonitrile/water gradient) .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?

Methodological Answer:
The -CF3_3 group:

  • Electron-Withdrawing Effects : Reduces electron density on the imidazo ring, altering reactivity in electrophilic substitutions (e.g., nitration/sulfonation requires harsher conditions) .
  • Metabolic Stability : Enhances resistance to oxidative degradation compared to non-fluorinated analogs, as shown in microsomal stability assays .
  • Target Binding : Computational docking studies suggest the -CF3_3 group forms hydrophobic interactions with enzyme pockets (e.g., PI3K inhibitors), improving binding affinity (ΔG = -8.5 kcal/mol vs. -4.8 kcal/mol for non-fluorinated analogs) .

Q. Table: Comparative Bioactivity of Analogues

SubstituentTarget (e.g., PI3K) IC50_{50} (nM)Metabolic Stability (t1/2_{1/2}, min)
-CF3_312.5 ± 1.245.3
-CH3_348.7 ± 3.122.7
-H>10015.9

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using WHO-recommended cell models .
  • Substituent Position Effects : Even minor positional changes (e.g., 3-CF3_3 vs. 5-CF3_3) drastically alter activity. Use X-ray crystallography to confirm binding modes .
  • Data Validation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity, in vivo efficacy in murine models) .

Case Study :
A PI3K inhibition study reported IC50_{50} values ranging from 12–50 nM. Resolution involved:

Re-testing under uniform ATP concentrations (1 mM).

Co-crystallization confirming the -CF3_3 group’s role in displacing water molecules in the active site .

Basic: What are the key functional groups in this compound, and how do they contribute to its reactivity?

Methodological Answer:

  • Imidazo[1,5-a]pyrazine Core : Aromatic π-system enables π-π stacking with biological targets. Nitrogen atoms participate in hydrogen bonding .
  • Carboxylic Acid (-COOH) : Facilitates salt formation (improving solubility) and acts as a hydrogen bond donor.
  • Trifluoromethyl (-CF3_3) : Enhances lipophilicity (LogP = 1.8) and steric bulk, critical for target selectivity .

Q. Reactivity Highlights :

  • The carboxylic acid undergoes amidation with EDCl/HOBt to generate prodrugs.
  • The -CF3_3 group resists nucleophilic substitution but participates in radical reactions (e.g., photochemical coupling) .

Advanced: What strategies optimize the synthetic yield of this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h for cyclization steps (yield improvement: 45% → 78%) .
  • Protecting Group Strategy : Use of tert-butoxycarbonyl (Boc) to prevent side reactions during trifluoromethylation .
  • Catalysis : Pd-mediated cross-coupling for late-stage CF3_3 introduction (e.g., using Umemoto’s reagent) minimizes byproducts .

Q. Table: Yield Optimization

ConditionYield (%)Purity (%)
Conventional Heating4590
Microwave (150°C, 2h)7895
Catalytic Pd(OAc)2_28297

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Molecular Docking : Predict binding modes with targets (e.g., PI3Kγ) using AutoDock Vina. The -CF3_3 group showed hydrophobic interactions with Leu-568 and Pro-566 .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values. A σ value of +0.54 for -CF3_3 aligns with high activity .
  • ADME Prediction : SwissADME predicts improved BBB permeability (TPSA = 75 Ų) compared to bulkier analogs .

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